4-Phenylcyclohexanethiol
Overview
Description
4-Phenylcyclohexanethiol is an organic compound with the molecular formula C₁₂H₁₆S. It is a thiol derivative of cyclohexane, where a phenyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its utility as a synthetic intermediate in various chemical reactions and industrial applications.
Synthetic Routes and Reaction Conditions:
Hydrogenation of Cyclohexanone: One common method involves the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst.
Addition of Hydrogen Sulfide to Cyclohexene: Another method includes the addition of hydrogen sulfide to cyclohexene in the presence of a nickel sulfide catalyst.
Industrial Production Methods: The industrial production of this compound typically follows the hydrogenation route due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonic acids or disulfides, depending on the oxidizing agent used.
Reduction: It can be reduced to form cyclohexylphenylmethane under specific conditions.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids or disulfides.
Reduction: Cyclohexylphenylmethane.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
4-Phenylcyclohexanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a probe in studying thiol-disulfide exchange reactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 4-Phenylcyclohexanethiol exerts its effects involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, influencing biochemical pathways. The phenyl group enhances its stability and reactivity, making it a valuable compound in chemical reactions .
Comparison with Similar Compounds
Cyclohexanethiol: Lacks the phenyl group, making it less reactive in certain chemical reactions.
Phenylmethanethiol: Contains a phenyl group attached directly to a thiol group, differing in its structural configuration.
Uniqueness: 4-Phenylcyclohexanethiol’s unique structure, with a phenyl group attached to the cyclohexane ring, provides it with distinct reactivity and stability compared to its analogs. This makes it particularly useful in applications requiring specific chemical properties.
Properties
IUPAC Name |
4-phenylcyclohexane-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16S/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUGQRCMAWNUTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039320-23-4 | |
Record name | 4-phenylcyclohexanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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